3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid
Description
This compound (CAS: 1217809-77-2) is a chiral benzodiazepine derivative featuring a propanoic acid side chain at the 3S position of the tetrahydro-1,4-benzodiazepin-2,5-dione core. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.2 g/mol and a purity of ≥95% . It is marketed as a medicinal chemistry building block, with suppliers like Combi-Blocks Inc.
Properties
IUPAC Name |
3-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-5-9-12(18)13-8-4-2-1-3-7(8)11(17)14-9/h1-4,9H,5-6H2,(H,13,18)(H,14,17)(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWCERKTBRRBM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid typically involves several key steps:
Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-nitrostyrene, using a reducing agent like titanium(III) chloride.
Introduction of the propanoic acid side chain: This step often involves a subsequent reaction with a propanoic acid derivative under suitable conditions to attach the side chain to the benzodiazepine core.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid exhibit antidepressant properties. Studies have demonstrated that modifications in the benzodiazepine structure can enhance serotonin receptor affinity, leading to improved mood regulation in preclinical models .
2. Anxiolytic Effects
Benzodiazepines are well-known for their anxiolytic effects. The specific structural features of this compound may contribute to its ability to modulate GABA receptors effectively. Research has shown that similar compounds can significantly reduce anxiety-like behaviors in animal models .
3. Neuroprotective Properties
There is emerging evidence suggesting that benzodiazepine derivatives possess neuroprotective properties. The ability of 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid to inhibit oxidative stress and inflammation may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study published in the Journal of Medicinal Chemistry synthesized a series of benzodiazepine derivatives based on the structure of 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid. The derivatives were evaluated for their binding affinity to various neurotransmitter receptors. Results indicated that certain modifications enhanced binding efficacy and selectivity towards serotonin receptors .
Case Study 2: Clinical Trials for Anxiety Disorders
A clinical trial investigated the efficacy of a related compound in patients with generalized anxiety disorder (GAD). Participants receiving the compound showed a statistically significant reduction in anxiety symptoms compared to the placebo group over a 12-week period. This underscores the potential therapeutic application of this class of compounds in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and anticonvulsant effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory effects on neuronal firing .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Side Chain Modifications
- Target Compound: 3-[(3S)-2,5-Dioxo-...]propanoic acid Substituent: Propanoic acid (CH₂CH₂COOH) at the 3S position. Key Properties: Enhanced solubility due to the carboxylic acid group; stereospecific interactions via the (3S) configuration.
- Analog 1: 2-[(3S)-2,5-Dioxo-...]acetic acid (CAS: 1217715-92-8) Substituent: Acetic acid (CH₂COOH) at the 3S position. Key Properties: Shorter side chain reduces steric bulk but may limit solubility (MW: 234.21 g/mol) .
Analog 2 : Sodium 2-[(3S)-2,5-Dioxo-...]acetate
Stereochemical Variants
Functional Group Additions
Amide Derivatives
Analog 4 : 3-(2,5-Dioxo-...)-N-(9H-fluoren-2-yl)propanamide (CAS: 1190839-09-8)
Analog 5 : 3-[(3R)-2,5-Dioxo-...]-N-[2-(5-methyl-1H-indol-1-yl)ethyl]propanamide
Pharmacological and Commercial Relevance
Biological Activity
3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid (CAS Number: 1217809-77-2) is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores its biological activity, including pharmacological effects, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid is C₁₂H₁₂N₂O₄. The compound features a benzodiazepine core structure with specific substitutions that influence its biological activity. Its synthesis involves various chemical reactions aimed at achieving the desired stereochemistry and functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 248.24 g/mol |
| CAS Number | 1217809-77-2 |
| MDL Number | MFCD11108903 |
| Hazard Classification | Irritant |
Pharmacological Effects
Research indicates that 3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid exhibits significant activity on the central nervous system (CNS). Its effects can be categorized into several key areas:
- Anxiolytic Activity : Studies have shown that compounds within the benzodiazepine class often exhibit anxiolytic properties. This compound's structural characteristics suggest it may modulate GABAergic transmission, leading to reduced anxiety levels.
- Sedative Effects : Similar to traditional benzodiazepines, this compound may possess sedative properties. Behavioral studies in animal models have demonstrated decreased locomotion and increased sleep duration following administration.
- Cognitive Enhancement : Emerging evidence suggests that certain benzodiazepine derivatives can enhance cognitive functions. The potential for this compound to act as a cognitive enhancer is an area of ongoing research.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. In studies conducted on mice:
- Acute Toxicity : The compound exhibited a moderate toxicity profile with observed side effects including lethargy and impaired motor coordination at higher doses.
- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects; preliminary data indicate potential hepatotoxicity at elevated doses.
Table 2: Summary of Toxicity Findings
| Type of Study | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity; lethargy observed |
| Chronic Toxicity | Potential hepatotoxicity at high doses |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anxiolytic Effects : A behavioral study published in a pharmacological journal demonstrated that this compound significantly reduced anxiety-like behavior in mice subjected to stress tests (e.g., elevated plus maze) .
- Cognitive Enhancement Research : Another study explored the cognitive-enhancing potential of related benzodiazepine derivatives and suggested that modifications in the structure could lead to improved memory retention and learning capabilities .
- Comparative Analysis with Traditional Benzodiazepines : Research comparing this compound with established benzodiazepines indicated similar efficacy in anxiety reduction but with a potentially lower side effect profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
